4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid, also known as 1,3,5-tris(4-carboxyphenyl)benzene, is a tricarboxylic aromatic compound. It is characterized by its complex structure, consisting of three carboxyphenyl groups attached to a central benzene ring. This compound is notable for its high melting point and stability, making it a valuable component in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid typically involves a multi-step process. One common method includes the hydrothermal reaction of 1,3,5-tris(4-methylphenyl)benzene with nitric acid and water at elevated temperatures. The reaction mixture is then neutralized with sodium hydroxide, followed by acidification to precipitate the product . Industrial production methods may involve similar steps but are optimized for larger scale and higher efficiency.
Analyse Chemischer Reaktionen
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.
Biology: The compound’s stability and functional groups make it useful in the design of biomolecular probes and sensors.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is employed in the production of advanced materials, including semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, facilitating the formation of complex structures. These interactions are crucial in its role in MOFs and other coordination polymers .
Vergleich Mit ähnlichen Verbindungen
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid is unique due to its tricarboxylic structure and high stability. Similar compounds include:
1,3,5-Tris(4-carboxyphenyl)benzene: A closely related compound with similar properties and applications.
4,4’'-Dimethyl-1,3,5-tris(4-carboxyphenyl)benzene: Another tricarboxylic aromatic compound with slight structural variations.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: A compound with additional carboxylic groups, used in similar applications.
Eigenschaften
Molekularformel |
C33H22O6 |
---|---|
Molekulargewicht |
514.5 g/mol |
IUPAC-Name |
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C33H22O6/c34-31(35)25-11-5-21(6-12-25)20-1-3-22(4-2-20)28-17-29(23-7-13-26(14-8-23)32(36)37)19-30(18-28)24-9-15-27(16-10-24)33(38)39/h1-19H,(H,34,35)(H,36,37)(H,38,39) |
InChI-Schlüssel |
IHXWCGKMBFQHTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.